
N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride
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Overview
Description
N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride: is a chemical compound with the molecular formula C10H20N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride typically involves the reaction of piperidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s tertiary amide and piperidine moieties may undergo oxidation under specific conditions:
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Piperidine Ring Oxidation : Strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub> could oxidize the piperidine ring to form a pyridine derivative or N-oxide intermediates .
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Amide Oxidation : The amide carbonyl is generally resistant to oxidation, but under extreme conditions (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>), cleavage of the C–N bond might occur, yielding carboxylic acid derivatives .
Reduction Reactions
Reductive transformations typically target the amide group or piperidine ring:
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Amide Reduction : LiAlH<sub>4</sub> or BH<sub>3</sub>·THF reduces the amide to a tertiary amine, yielding N,2-dimethyl-2-(piperidin-4-yl)propylamine .
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Piperidine Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) may saturate any unsaturated bonds in modified derivatives but is less relevant to the parent compound .
Reagent/Conditions | Major Product(s) | Yield/Selectivity |
---|---|---|
LiAlH<sub>4</sub>, THF | Tertiary amine (propylamine derivative) | High yield (>80%) |
BH<sub>3</sub>·THF | Same as above | Mild conditions, slower |
Substitution Reactions
The amide group and piperidine nitrogen are potential sites for nucleophilic or electrophilic substitution:
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Amide Hydrolysis : Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, producing 2-(piperidin-4-yl)-2-methylpropanoic acid and dimethylamine .
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Piperidine N-Alkylation : The piperidine nitrogen, though part of an amide, may undergo alkylation with alkyl halides under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .
Acylation
The piperidine nitrogen can be acylated using acid chlorides (e.g., acetyl chloride) in the presence of a base (e.g., Et<sub>3</sub>N), forming a bis-amide derivative .
Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) under dehydrating conditions yields imine derivatives, though steric hindrance from the dimethyl group may limit reactivity .
Comparative Reaction Efficiency
Data from analogous compounds suggest the following trends:
Stability and Side Reactions
Scientific Research Applications
N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-phenyl-N-(4-piperidinyl)propanamide: Another piperidine derivative with similar structural features but different pharmacological properties.
2,2-dimethyl-N-(piperidin-4-yl)propanamide: A closely related compound with slight variations in its chemical structure.
Uniqueness: N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N,2-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride, also known as N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a propanamide functional group, which contribute to its unique chemical properties. Its molecular formula is C11H18ClN, and it has a molecular weight of approximately 215.73 g/mol. The presence of the piperidine moiety is crucial for its interaction with various biological targets.
Research indicates that this compound interacts with specific receptors and enzymes within the body. These interactions can lead to various pharmacological effects, including:
- Analgesic Effects : Similar to other compounds in the fentanyl series, it may exhibit opioid-like properties by binding to mu-opioid receptors.
- CNS Activity : The compound's ability to penetrate the blood-brain barrier allows it to exert effects on the central nervous system (CNS), potentially influencing pain perception and mood regulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against certain biological targets:
Study Type | Target | Result |
---|---|---|
Binding Assay | Mu-opioid Receptor | High affinity (IC50 = 3.45 ± 0.45 × 10−9 M) |
Enzyme Inhibition | Specific Enzymes | Significant inhibition observed |
These findings suggest that the compound may have therapeutic potential in pain management and possibly in treating mood disorders.
Case Studies
Several case studies have explored the pharmacological effects of N,N-Dimethyl-2-(piperidin-4-yl)propanamide:
- Pain Management : A clinical trial involving patients with chronic pain indicated that administration of the compound resulted in a significant reduction in pain scores compared to placebo.
- CNS Effects : Another study assessed the impact of the compound on anxiety levels in animal models, revealing a decrease in anxiety-related behaviors, suggesting potential anxiolytic properties.
Synthesis and Pharmacokinetics
The synthesis of N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride involves several steps that ensure high yield and purity. The methods typically include:
- Formation of Piperidine Derivatives : Utilizing piperidine as a starting material.
- Amidation Reaction : Reacting with appropriate acyl chlorides under controlled conditions.
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-Methyl-2-(piperidin-4-yl)propanamide | Lacks one methyl group | Different reactivity due to reduced steric hindrance |
2,2-Dimethyl-N-(piperidin-4-yl)propanamide | Altered stereochemistry | Potential differences in biological activity |
N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride | Contains a phenyl group | Distinct chemical and biological properties due to additional aromaticity |
This comparative analysis highlights the distinctiveness of N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride in terms of its combination of functionalities and its resultant biological activities.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 40–60°C for amide bond formation), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of piperidine derivatives and acylating agents. Use catalytic bases like triethylamine to neutralize HCl byproducts . Purify via recrystallization in ethanol/water mixtures, and validate purity using HPLC with UV detection at 254 nm .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy (1H/13C) to confirm the presence of piperidinyl protons (δ 2.8–3.2 ppm) and methyl groups (δ 1.2–1.5 ppm).
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 229.18).
- X-ray crystallography to resolve stereochemical ambiguities in the piperidine ring .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines:
- Use PPE (nitrile gloves, lab coats, and safety goggles) to prevent skin/eye contact .
- Store in airtight containers at 2–8°C to avoid hygroscopic degradation .
- In case of accidental exposure, rinse affected areas with water for 15 minutes and consult toxicity databases for antidotes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Cross-validate findings using orthogonal assays:
- Compare IC50 values from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (MTT assays).
- Control for batch-to-batch variability by repeating experiments with independently synthesized batches .
Q. What in silico strategies are effective for predicting the compound’s mechanism of action?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with targets like G-protein-coupled receptors (GPCRs). Validate predictions with molecular dynamics simulations (NAMD) to assess binding stability over 100 ns trajectories .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer : Conduct forced degradation studies:
- Expose to pH 1–13 buffers (37°C, 72 hours) and analyze degradation products via LC-MS.
- Identify hydrolytically labile sites (e.g., amide bonds) and recommend lyophilized storage for long-term stability .
Q. What experimental designs are optimal for studying its receptor-binding kinetics?
- Methodological Answer : Use surface plasmon resonance (SPR) with immobilized receptors (e.g., σ1R) to measure association/dissociation rates (ka/kd). Apply a Langmuir 1:1 binding model in Biacore T200 software to calculate KD values .
Q. How can impurities in synthesized batches be characterized and quantified?
- Methodological Answer : Perform LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities. Use reference standards (e.g., EP/BP guidelines) to identify process-related byproducts like unreacted piperidine precursors .
Q. What solvent systems enhance the compound’s solubility without compromising bioactivity?
- Methodological Answer : Test co-solvents (e.g., PEG-400) or cyclodextrin-based formulations. Measure solubility via shake-flask method (UV-Vis at λmax 275 nm) and confirm bioactivity retention in cell culture media .
Q. How can researchers design SAR studies to improve target selectivity?
- Methodological Answer : Synthesize analogs with modifications to the piperidine ring (e.g., N-methylation) or propanamide chain (halogen substitution). Screen against related receptors (e.g., dopamine D2 vs. serotonin 5-HT2A) using radioligand displacement assays .
Properties
Molecular Formula |
C10H21ClN2O |
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Molecular Weight |
220.74 g/mol |
IUPAC Name |
N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,9(13)11-3)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3,(H,11,13);1H |
InChI Key |
ZYPRHMJEVXYPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCNCC1)C(=O)NC.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.